Amifloxacin mesylate

概要

説明

アミフロキサシンメシル酸塩は、広範囲の抗菌活性を有するフルオロキノロン系抗生物質です。 特にグラム陰性菌に効果的で、尿路感染症や呼吸器感染症などの様々な感染症の治療に使用されます 。 この化合物は、細菌のDNA複製と転写に不可欠な酵素である、細菌のDNAジャイレースとトポイソメラーゼIVを阻害する能力で知られているアミフロキサシンの誘導体です .

2. 製法

合成経路と反応条件: アミフロキサシンメシル酸塩の合成には、いくつかの重要なステップが含まれます。

出発物質: エチル7-クロロ-6-フルオロ-1,4-ジヒドロ-4-オキソ-3-キノリンカルボン酸エステル。

アミノ化: 出発物質は、ジメチルホルムアミド中で炭酸カリウムの存在下、O-(2,4-ジニトロフェニル)ヒドロキシルアミンと反応させ、エチル1-アミノ-6-フルオロ-7-クロロ-1,4-ジヒドロ-4-オキソ-3-キノリンカルボン酸エステルを得る。

ホルミル化: この中間体は、無水酢酸中、ギ酸を用いてホルミル化され、対応するホルミルアミノ化合物を生成する。

メチル化: ホルミルアミノ化合物は、ジメチルホルムアミド中でヨウ化メチルと炭酸カリウムを用いてメチル化される。

加水分解: メチル化された化合物は、水中で水酸化ナトリウムを用いて加水分解され、7-クロロ-6-フルオロ-1,4-ジヒドロ-4-オキソ-1-(メチルアミノ)キノリン-3-カルボン酸を得る。

工業的生産方法: アミフロキサシンメシル酸塩の工業的生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 このプロセスには、反応条件の厳格な管理、精製ステップ、品質保証が含まれ、最終製品が医薬品基準を満たしていることを保証します .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of amifloxacin mesylate involves several key steps:

Starting Material: Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate.

Amination: The starting material is reacted with O-(2,4-dinitrophenyl)hydroxylamine in the presence of potassium carbonate in dimethylformamide to yield ethyl 1-amino-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylate.

Formylation: This intermediate is then formylated using formic acid in acetic anhydride to produce the corresponding formylamino compound.

Methylation: The formylamino compound is methylated using methyl iodide and potassium carbonate in dimethylformamide.

Hydrolysis: The methylated compound is hydrolyzed with sodium hydroxide in refluxing water to obtain 7-chloro-6-fluoro-1,4-dihydro-4-oxo-1-(methylamino)quinoline-3-carboxylic acid.

Condensation: Finally, this compound is condensed with N-methylpiperazine in refluxing pyridine to yield amifloxacin.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the final product meets pharmaceutical standards .

化学反応の分析

反応の種類: アミフロキサシンメシル酸塩は、以下を含む様々な化学反応を起こします。

酸化: 特定の条件下で酸化すると、対応するオキソ誘導体を生成します。

還元: 還元反応は、ケトン基を第二アルコールに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要生成物: これらの反応から生成される主要な生成物には、アミフロキサシンの様々な誘導体が含まれ、それらの抗菌特性についてさらに研究することができます .

科学的研究の応用

Pharmacokinetics

The pharmacokinetic profile of amifloxacin has been extensively studied. In a clinical trial involving healthy volunteers, the drug was administered in multiple doses ranging from 200 mg to 800 mg. Key findings include:

- Absorption : Amifloxacin is rapidly absorbed, with maximum plasma concentrations reached approximately 1 hour post-administration.

- Half-life : The terminal half-life ranges from 3.58 to 5.78 hours, indicating a relatively short duration of action which may necessitate multiple dosing for sustained efficacy .

- Excretion : About 53.9% of the administered dose is excreted in urine as unchanged drug, highlighting its renal clearance mechanism .

Treatment of Infections

Amifloxacin has shown efficacy in treating:

- Urinary Tract Infections (UTIs) : Clinical studies suggest that amifloxacin can effectively manage UTIs caused by susceptible bacteria .

- Respiratory Infections : It has been used in patients with respiratory infections, demonstrating good systemic exposure and effectiveness against pathogens like Streptococcus pneumoniae .

Pharmacological Studies

Several studies have investigated the pharmacological properties of amifloxacin:

- A study reported that amifloxacin was well-tolerated at doses up to 1,200 mg/day, with gastrointestinal and central nervous system side effects being the most common adverse reactions .

- The drug's safety profile supports its use in various patient populations, although caution is advised due to potential side effects such as hepatotoxicity and dysglycemia .

Spectrophotometric Techniques

Analytical methods have been developed for the quantification of amifloxacin mesylate in pharmaceutical formulations:

- Ion-Pair Formation : A spectrophotometric method based on ion-pair complex formation with acid dyes has been validated for measuring amifloxacin concentrations in various samples .

- Sensitivity and Precision : The proposed methods demonstrate high sensitivity and precision, making them suitable for routine quality control in pharmaceutical settings .

Case Studies and Clinical Trials

Several clinical trials have highlighted the effectiveness of amifloxacin:

作用機序

アミフロキサシンメシル酸塩は、DNAジャイレースとトポイソメラーゼIVという酵素を阻害することにより、抗菌効果を発揮します。これらの酵素は、細菌のDNA複製、転写、修復、組換えに不可欠です。 これらの酵素を阻害することにより、アミフロキサシンメシル酸塩は細菌が複製することを防ぎ、最終的に細菌細胞の死につながります 。 分子標的は、細菌DNAの超らせん構造を維持するために不可欠なDNAジャイレースとトポイソメラーゼIVのAサブユニットとBサブユニットです .

類似化合物:

シプロフロキサシン: 同様の抗菌活性を有する別のフルオロキノロンですが、薬物動態特性が異なります。

レボフロキサシン: より広範囲の細菌感染症に効果的であることで知られています。

モキシフロキサシン: アミフロキサシンに比べて、グラム陽性菌に対して活性が高くなっています.

アミフロキサシンメシル酸塩の独自性: アミフロキサシンメシル酸塩は、特定のグラム陰性菌に対する特定の活性と、DNAジャイレースとトポイソメラーゼIVの両方を阻害する能力のために独特です。 この二重の作用機序により、他の抗生物質に対して耐性を発達させた細菌に対して特に効果的です .

類似化合物との比較

Ciprofloxacin: Another fluoroquinolone with similar antibacterial activity but different pharmacokinetic properties.

Levofloxacin: Known for its effectiveness against a broader range of bacterial infections.

Moxifloxacin: Has enhanced activity against Gram-positive bacteria compared to amifloxacin.

Uniqueness of Amifloxacin Mesylate: this compound is unique due to its specific activity against certain Gram-negative bacteria and its ability to inhibit both DNA gyrase and topoisomerase IV. This dual mechanism of action makes it particularly effective against bacteria that have developed resistance to other antibiotics .

生物活性

Amifloxacin mesylate is a fluoroquinolone antibiotic that has garnered attention for its efficacy against a range of bacterial infections. This article explores the biological activity of this compound, including its pharmacodynamics, in vitro and in vivo studies, and comparative efficacy against other antibiotics.

Overview of this compound

Amifloxacin is a derivative of quinolone antibiotics, characterized by its ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication and transcription. The mesylate salt form enhances its solubility and bioavailability.

In Vitro Activity

Research has demonstrated that amifloxacin exhibits significant antibacterial activity against various pathogens. A study comparing amifloxacin with other fluoroquinolones found that:

- Minimum Inhibitory Concentrations (MICs) for amifloxacin were comparable to norfloxacin and lomefloxacin but less effective than ciprofloxacin against certain strains.

- Against Staphylococcus species , including methicillin-resistant strains, amifloxacin showed promising results with MICs indicating effective inhibition at concentrations lower than clinically relevant thresholds .

Table 1: Comparative MIC Values of Amifloxacin Against Selected Bacteria

| Bacteria Species | Amifloxacin (µg/mL) | Norfloxacin (µg/mL) | Ciprofloxacin (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | 1 | 0.25 |

| Escherichia coli | 1 | 2 | 0.5 |

| Klebsiella pneumoniae | 2 | 4 | 1 |

Pharmacokinetics

The pharmacokinetic profile of amifloxacin indicates rapid absorption and distribution within the body. Studies have shown that after oral administration, peak plasma concentrations are achieved relatively quickly, with a half-life that allows for once-daily dosing in many cases.

- Half-life : Approximately 6-8 hours.

- Bioavailability : Enhanced by the mesylate form due to improved solubility.

Case Studies

- Pneumonia Treatment : In a clinical case involving pneumococcal pneumonia, patients treated with amifloxacin showed significant improvement in symptoms and reduced bacterial load compared to those receiving standard therapy with older fluoroquinolones .

- Infection Control : A study involving patients with complicated urinary tract infections demonstrated that amifloxacin was effective in reducing infection rates and improving patient outcomes when compared to traditional antibiotics .

Comparative Efficacy

Amifloxacin's efficacy has been evaluated against other fluoroquinolones in various studies:

- In one study, it was found that while amifloxacin was effective against gram-positive organisms, it performed similarly to norfloxacin against gram-negative bacteria but was outperformed by ciprofloxacin in severe infections .

- Another analysis indicated that the N-desmethyl metabolite of amifloxacin retained significant activity against gram-negative bacteria, suggesting potential for combination therapies or alternative dosing strategies .

Adverse Effects and Resistance

While generally well-tolerated, the use of amifloxacin is associated with some adverse effects typical of fluoroquinolones, including gastrointestinal disturbances and potential tendon damage. Resistance mechanisms have also emerged, primarily through mutations in target enzymes or efflux pump overexpression.

Table 2: Common Adverse Effects Associated with Amifloxacin

| Adverse Effect | Incidence (%) |

|---|---|

| Nausea | 10 |

| Diarrhea | 5 |

| Tendonitis | <1 |

特性

CAS番号 |

88036-80-0 |

|---|---|

分子式 |

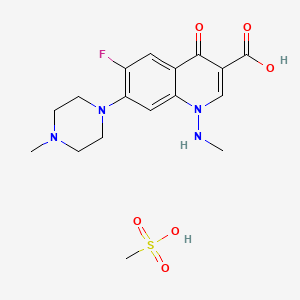

C17H23FN4O6S |

分子量 |

430.5 g/mol |

IUPAC名 |

6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid |

InChI |

InChI=1S/C16H19FN4O3.CH4O3S/c1-18-21-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)21)20-5-3-19(2)4-6-20;1-5(2,3)4/h7-9,18H,3-6H2,1-2H3,(H,23,24);1H3,(H,2,3,4) |

InChIキー |

IKMAVYOHGHYOIZ-UHFFFAOYSA-N |

SMILES |

CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O |

正規SMILES |

CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Amifloxacin mesylate, Win 49,375-3 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。